molecular formula C7H5NSe B1348777 Phenylselenocyanate CAS No. 2179-79-5

Phenylselenocyanate

Cat. No. B1348777
CAS RN: 2179-79-5
M. Wt: 182.09 g/mol
InChI Key: NODWRXQVQYOJGN-UHFFFAOYSA-N
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Description

Phenylselenocyanate is an organic compound that contains the selenocyanate functional group (R-SeCN), where R represents an organic group . It is known for its nucleophilic properties, and its reactivity can be influenced by the nature of the organic substituent .


Synthesis Analysis

Phenylselenocyanate can be synthesized through the reaction of Phenylselenol (PhSeH) with Cyanogen Bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate .


Molecular Structure Analysis

The general structure of an organic selenocyanate is R-SeCN, where R can be an alkyl, aryl, or other organic group . In the case of Phenylselenocyanate, R is a phenyl group .


Chemical Reactions Analysis

Phenylselenocyanate has been utilized as a reagent in various oxidative transformations in organic synthesis. One notable application is its use in the conversion of alcohols to carbonyl compounds .


Physical And Chemical Properties Analysis

Phenylselenocyanate is a clear orange liquid . It is miscible with organic solvents, terahydro furan, dichloromethane, and acetonitrile . It has a boiling point of 116-117 °C/12 mmHg (lit.), a density of 1.484 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.603 (lit.) .

Safety and Hazards

Phenylselenocyanate is considered hazardous. It is toxic if swallowed, fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Researchers continue to explore the chemistry and potential applications of organic selenocyanates, particularly in the context of developing new methodologies in organic synthesis and investigating their biological activities .

properties

IUPAC Name

phenyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWRXQVQYOJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339311
Record name Phenyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl selenocyanate

CAS RN

2179-79-5
Record name Phenyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2179-79-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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